molecular formula C9H17NO B14884305 5-Isopropyl-5-azaspiro[2.4]heptan-7-ol

5-Isopropyl-5-azaspiro[2.4]heptan-7-ol

Cat. No.: B14884305
M. Wt: 155.24 g/mol
InChI Key: CCXFMBZKBKFRGR-UHFFFAOYSA-N
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Description

5-Isopropyl-5-azaspiro[2.4]heptan-7-ol is a chemical compound with the molecular formula C6H11NO. It is known for its unique spirocyclic structure, which consists of a nitrogen atom incorporated into a bicyclic framework. This compound is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Isopropyl-5-azaspiro[2.4]heptan-7-ol typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a spirocyclic ketone with an amine in the presence of a reducing agent. The reaction is usually carried out in an organic solvent such as isopropanol at elevated temperatures (around 80°C) to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

5-Isopropyl-5-azaspiro[2.4]heptan-7-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different spirocyclic amines.

    Substitution: The nitrogen atom can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield spirocyclic ketones, while reduction can produce various amines.

Scientific Research Applications

5-Isopropyl-5-azaspiro[2.4]heptan-7-ol has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-Isopropyl-5-azaspiro[2.4]heptan-7-ol involves its interaction with specific molecular targets and pathways. The nitrogen atom in the spirocyclic structure can form hydrogen bonds and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Similar Compounds

    5-Azaspiro[2.4]heptan-7-ol: A closely related compound with similar structural features but without the isopropyl group.

    5-Azaspiro[2.4]heptan-7-ol hydrochloride: A hydrochloride salt form of the compound, which may have different solubility and stability properties.

Uniqueness

5-Isopropyl-5-azaspiro[2.4]heptan-7-ol is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. This structural modification can lead to differences in how the compound interacts with other molecules and its overall properties.

Properties

Molecular Formula

C9H17NO

Molecular Weight

155.24 g/mol

IUPAC Name

5-propan-2-yl-5-azaspiro[2.4]heptan-7-ol

InChI

InChI=1S/C9H17NO/c1-7(2)10-5-8(11)9(6-10)3-4-9/h7-8,11H,3-6H2,1-2H3

InChI Key

CCXFMBZKBKFRGR-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CC(C2(C1)CC2)O

Origin of Product

United States

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